molecular formula C9H11NOS B014164 4-Pyridylethyl thiolacetate CAS No. 385398-71-0

4-Pyridylethyl thiolacetate

Cat. No.: B014164
CAS No.: 385398-71-0
M. Wt: 181.26 g/mol
InChI Key: SKXOSCYOXNMXIT-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Thiolate Chemistry

To understand 4-pyridylethyl thiolacetate, one must first consider the chemistry of its core components: the pyridine ring and the thiolacetate group.

The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov This nitrogen atom imparts weak basicity and provides a site for protonation and Lewis acid coordination. rsc.org Pyridine and its derivatives are widely used in organic synthesis as polar, non-reactive solvents and as catalysts or bases, particularly in acylation reactions. nih.govrsc.org

The thiolacetate group (formally an S-ester of thioacetic acid) is an organosulfur functional group analogous to a standard ester, but with the oxygen atom of the alkoxy group replaced by sulfur. multichemindia.comwikipedia.org Thioacetic acid and its salts are common reagents for introducing thiol (-SH) groups into molecules. wikipedia.org The resulting thioesters, such as this compound, can serve as stable precursors that release the more reactive free thiol under specific conditions, often through hydrolysis. wikipedia.orgsigmaaldrich.com This "protected" form is crucial in multi-step syntheses to prevent unwanted side reactions of the thiol group. sigmaaldrich.com Furthermore, the thioacetate (B1230152) group itself is known to be an effective anchor for attaching molecules to gold surfaces, a key technique in molecular electronics and nanotechnology. sigmaaldrich.com

Significance of 4-Pyridylethyl Scaffolds in Academic Inquiry

The term "scaffold" in chemistry refers to a core molecular structure upon which various functional groups can be built to create a library of related compounds. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in molecules that exhibit a wide range of biological activities and can interact with multiple, diverse biological targets. rsc.orgfrontiersin.orgmdpi.com This has made pyridine-containing compounds a major focus in drug discovery. nih.govrsc.orgresearchgate.net

The 4-pyridylethyl scaffold, which combines the pyridine ring with an ethyl linker, has demonstrated utility in several areas of research:

Biochemical Modification: The related precursor, 4-pyridylethyl mercaptan (the free thiol), has been used in the chemical modification of enzymes. By introducing this scaffold into a protein's structure, researchers can study how such changes affect the enzyme's activity and function.

Surface Chemistry and Materials Science: The 4-pyridylethyl group is also found in compounds like 2-(4-pyridylethyl)triethoxysilane. chemicalbook.comresearchgate.net This molecule is used as a coupling agent and surface modifier, for example, to create pyridyl-terminated surfaces that can bind nanoparticles in a controlled manner. researchgate.netgelest.com This highlights the scaffold's role in constructing functionalized materials.

Synthetic Chemistry: In synthetic applications, the pyridylethyl group attached to a sulfur atom can act as a protecting group. This strategy allows chemists to temporarily mask a reactive thiol during a complex synthesis and then remove the pyridylethyl group later to reveal the thiol for subsequent reactions.

The combination of the well-established biological significance of the pyridine scaffold with the versatile reactivity of the thiol/thiolacetate group makes this compound and related structures valuable tools in chemical and biological research.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 385398-71-0

| Purity | ≥95% | |

Table 2: Significance of Key Chemical Moieties

Moiety Chemical Role & Significance
Pyridine Ring Aromatic heterocycle; acts as a weak base, ligand, and a "privileged scaffold" in medicinal chemistry. rsc.orgfrontiersin.orgmdpi.com
Ethyl Linker Provides flexibility and spacing between the pyridine and thiolacetate functional groups.

| Thiolacetate Group | A protected form of a thiol; serves as a precursor for free thiols and as an anchoring group for surfaces like gold. wikipedia.orgsigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(2-pyridin-4-ylethyl) ethanethioate
Source PubChem
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InChI

InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXOSCYOXNMXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889017
Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
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Molecular Weight

181.26 g/mol
Source PubChem
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CAS No.

385398-71-0
Record name S-[2-(4-Pyridinyl)ethyl] ethanethioate
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Record name Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester
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Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
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Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
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Synthetic Methodologies and Precursor Chemistry

Strategies for Thioacetate (B1230152) Formation

The synthesis of thioesters, in general, can be achieved through several reliable methods. These can be broadly categorized into nucleophilic acylation approaches and salt-mediated thioesterification reactions.

Nucleophilic acyl substitution is a fundamental reaction class for the formation of carboxylic acid derivatives, including thioesters. masterorganicchemistry.com This process typically involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of thioester synthesis, a thiol or its conjugate base acts as the nucleophile.

Thioesters are recognized as important "acyl transfer" reagents in biochemistry, with Coenzyme A being a prime example where a sulfur group serves as the leaving group in various nucleophilic acyl substitution reactions. masterorganicchemistry.com While highly reactive acylating agents like acid chlorides and anhydrides are effective, milder conditions are often preferred. The reactivity of thioesters themselves allows them to be key intermediates in biochemical pathways. libretexts.orgpressbooks.pub The formation of acetyl CoA from acetyl adenylate and Coenzyme A is a classic biological example of nucleophilic acyl substitution leading to a thioester. libretexts.orgpressbooks.pub

An increasingly popular and efficient method for thioester synthesis involves the use of thioacetate salts, such as potassium thioacetate. These reactions offer a convenient and often milder alternative to using thiols directly, which can be prone to oxidation.

Recent research has highlighted sustainable and catalyst-free methods for thioester synthesis. One such approach involves an electron donor-acceptor (EDA) complex-mediated reaction between aryl sulfonium (B1226848) salts and potassium thioacid salts under visible light. rsc.orgchemrxiv.orgchemrxiv.org This method allows for the site-selective C-H functionalization to produce thioesters. rsc.orgchemrxiv.orgchemrxiv.org Mechanistic studies suggest the formation of an EDA complex, followed by a single-electron transfer to generate radical intermediates that combine to form the thioester product. chemrxiv.orgrsc.org This strategy has been successfully applied to a wide range of substrates, including those found in pharmaceuticals and agrochemicals. rsc.orgchemrxiv.orgchemrxiv.org

Palladium-catalyzed coupling reactions have also been developed for the synthesis of S-aryl thioacetates from aryl halides and potassium thioacetate, demonstrating good to excellent yields and tolerance for various functional groups. researchgate.net

Nucleophilic Acylation Approaches to Thioesters

Synthesis and Derivatization of 4-Pyridylethyl Precursors

The synthesis of 4-pyridylethyl thiolacetate fundamentally relies on the availability of suitable 4-pyridylethyl precursors. The two most common precursors are 4-vinylpyridine (B31050) and 4-(2-haloethyl)pyridines.

A direct and efficient route to S-[2-(4-pyridyl)ethyl] thioacetate is the addition reaction of thioacetic acid to 4-vinylpyridine. googleapis.com This reaction proceeds via an anti-Markovnikov addition mechanism, where the sulfur atom of thioacetic acid adds to the less substituted carbon of the vinyl group. A patent describes a process where reacting 4-vinyl pyridine (B92270) with thioacetic acid yields the target thioacetate. googleapis.com 4-Vinylpyridine itself is typically prepared through the condensation of 4-methylpyridine (B42270) with formaldehyde (B43269). wikipedia.org

Alternatively, 4-(2-haloethyl)pyridines, such as 4-(2-chloroethyl)pyridine, can serve as electrophilic precursors. These compounds can react with a thioacetate salt, like potassium thioacetate, in a nucleophilic substitution reaction to form the desired thioester. The synthesis of related 2-(2-chloroethyl)-3-methyl pyridine has been described, involving the reaction of the corresponding diaryl ditelluride with sodium borohydride (B1222165) to form a sodium aryl telluride, which is then reacted with 2-(2-chloroethyl)-3-methyl pyridine. orientjchem.org

The derivatization of the pyridine ring or the ethyl linker can lead to a variety of analogs. For instance, poly(4-vinylpyridine) and its quaternized derivatives have been synthesized and studied for their properties and applications as catalysts. tandfonline.commdpi.comresearchgate.net

Considerations for Stereoselective Synthesis (if applicable to future research)

While the synthesis of this compound itself does not inherently involve the creation of a stereocenter, the principles of stereoselective synthesis could be highly relevant for future research involving more complex derivatives or analogs. If a substituent were introduced on the ethyl chain, for example, two enantiomers would be possible.

Future research could explore the stereoselective synthesis of such substituted 4-pyridylethyl derivatives. Methodologies for the stereoselective synthesis of various heterocyclic and bicyclic compounds have been reported. For instance, palladium-catalyzed intramolecular additions have been used to create bi- and tricyclic compounds with high stereoselectivity. beilstein-journals.org Similarly, the stereoselective synthesis of compound collections based on bicyclic scaffolds of natural products has been achieved through reactions like stereoselective reductive amination. mdpi.com These advanced synthetic strategies could be adapted to control the stereochemistry of substituted this compound analogs, which may be of interest for applications in medicinal chemistry or materials science where specific stereoisomers are often required for desired biological activity or material properties.

Data Tables

Table 1: Key Precursors for this compound Synthesis

Precursor NameChemical FormulaKey Synthetic Route
4-VinylpyridineC₇H₇NCondensation of 4-methylpyridine and formaldehyde wikipedia.org
Thioacetic AcidC₂H₄OSCommercially available
4-(2-Chloroethyl)pyridineC₇H₈ClNNot directly found, but related haloalkylpyridines are synthesized from corresponding alcohols
Potassium ThioacetateC₂H₃KOSReaction of thioacetic acid with a potassium base

Table 2: Overview of Synthetic Reactions for Thioester Formation

Reaction TypeKey ReagentsGeneral Conditions
Nucleophilic Acyl SubstitutionThiol, Acyl Halide/AnhydrideBase may be required
Addition to AlkeneThioacetic Acid, Alkene (4-Vinylpyridine)Often radical or acid/base catalyzed googleapis.com
Salt-Mediated ThioesterificationPotassium Thioacetate, Alkyl/Aryl HalideCan be catalyzed by transition metals (e.g., Palladium) or proceed via EDA complexes with light rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Reactivity and Mechanistic Studies of 4 Pyridylethyl Thiolacetate

Thioester Cleavage and Hydrolysis Investigations

The cleavage of the carbon-sulfur (C-S) bond in thioesters is a fundamental reaction with broad applications. In the case of 4-pyridylethyl thiolacetate, this transformation can be induced through several methods, including transition metal catalysis, enzymatic action, and electrochemical means.

The activation and cleavage of C-S bonds by transition metals represent a powerful strategy in organic synthesis. rsc.org Thioesters are among the more reactive organosulfur compounds for such transformations. nih.gov While general transition metal-catalyzed cross-coupling reactions involving C(sp³)–S bond cleavage have become a robust method for constructing new molecules, the selective activation of these bonds remains a significant challenge. researchgate.net

Transition metal-mediated hydrolysis of thioesters offers an alternative to traditional acid or base-promoted methods, which can suffer from issues like the need for stoichiometric reagents or the formation of disulfide byproducts. nih.gov The development of catalytic systems, for instance, a Cu(I)/Ag(I) system for the synthesis of biaryl ketones from thioesters, highlights the efficiency and versatility of this approach. dicp.ac.cn The mechanism often involves the insertion of a transition metal into the C-S bond, followed by further reaction. rsc.org Establishing a catalytic cycle can be challenging due to the stability of the metal-sulfur bond formed, necessitating the use of compatible reagents to facilitate the catalytic turnover. dicp.ac.cn

Mechanistic pathways for C-S bond activation are diverse and include oxidative addition, concerted metalation-deprotonation (CMD), and σ-metathesis, among others. pku.edu.cn The specific pathway is often dictated by the metal's oxidation state and the reaction conditions. pku.edu.cn For thioesters, the activation is comparatively facile, paving the way for various synthetic transformations. nih.gov

Enzymatic hydrolysis presents a mild and highly selective method for cleaving ester and thioester bonds. taylorandfrancis.comdti.dk Proteases and lipases are commonly employed for the hydrolysis of proteins and lipids, respectively, cleaving peptide and ester bonds to release smaller molecules. taylorandfrancis.comugr.es This principle extends to the hydrolysis of thioesters. The rate of enzymatic hydrolysis is influenced by factors such as substrate concentration, temperature, pH, and the presence of inhibitors. taylorandfrancis.comugr.es

Different enzymes exhibit varying specificity and efficiency. For example, studies on whey proteins have shown that proteases like Alcalase and Protamex can effectively hydrolyze proteins, with the rate of reaction decreasing as the substrate is consumed. ugr.esmdpi.com The mechanism involves the formation of an enzyme-substrate complex, followed by the catalytic cleavage of the target bond. ugr.es The specificity of the enzyme dictates which bonds are cleaved, allowing for precise modifications of a molecule. nih.gov In the context of this compound, specific enzymes could be selected to target the thioester linkage for controlled release of the corresponding thiol. This approach is particularly valuable in biological systems or for the synthesis of sensitive molecules where harsh chemical reagents are not viable. nih.gov

Table 1: Factors Influencing Enzymatic Hydrolysis

Factor Description Impact on Hydrolysis
Enzyme Type Specificity and activity of the selected enzyme (e.g., protease, lipase). taylorandfrancis.com Determines which bonds are cleaved and the reaction efficiency. nih.gov
Substrate Concentration Amount of the substance the enzyme acts upon. ugr.es Affects the initial reaction rate; high concentrations can lead to saturation. mdpi.com
Temperature The operational temperature of the reaction. taylorandfrancis.com Each enzyme has an optimal temperature range for maximum activity.
pH The acidity or alkalinity of the reaction medium. ugr.es Enzymes have a specific pH at which their catalytic activity is highest.
Inhibitors Molecules that bind to enzymes and decrease their activity. ugr.es Can significantly reduce or completely stop the hydrolysis reaction.

Electrochemical methods provide a clean and reagent-free alternative for the cleavage of protecting groups. The 4-pyridylmethyl group, closely related to the 4-pyridylethyl group, can be cleaved by electrolysis in a dilute acidic medium (e.g., pH 2.6). nih.gov This process involves the reduction of the pyridinium (B92312) species at the cathode, leading to the cleavage of the C-S bond and release of the free thiol.

The electrochemical deprotection mechanism is often a form of proton-coupled electron transfer (PCET). nih.gov In this process, the transfer of an electron and a proton occurs, often in a concerted step, leading to homolytic bond cleavage. nih.gov The pyridyl group's redox properties make it amenable to such transformations. The reduction potential of the protecting group is a key factor; for instance, the 4-pyridylmethyl group has a low reduction potential, which can be modulated by N-alkylation to facilitate the process. acs.org

This method offers high selectivity, as the reaction potential can be precisely controlled to target a specific functional group, leaving other sensitive parts of the molecule intact. researchgate.net This is particularly advantageous in the synthesis of complex molecules like peptides and proteins. nih.gov

Enzymatic Hydrolysis Pathways

Role as a Thiol-Protecting Group in Organic Synthesis

The protection of reactive functional groups is a cornerstone of modern organic synthesis. The 4-pyridylethyl group serves as an effective protecting group for the sulfur functionality of thiols. acs.org

The introduction of the 4-pyridylethyl protecting group typically involves the reaction of a thiol with a suitable 4-pyridylethylating agent, such as 4-(2-chloroethyl)pyridine. The corresponding thioester, this compound, is synthesized from the protected thiol.

A key advantage of the 4-pyridylethyl group is the variety of methods available for its removal (deprotection), which allows for orthogonality in complex synthetic schemes. wiley-vch.de The pyridyl moiety imparts specific chemical properties that enable selective cleavage under conditions that may not affect other common protecting groups.

Deprotection Strategies for Pyridyl-based Thiol Protecting Groups:

Electrolytic Reduction: As mentioned, electrolysis at a controlled potential in acidic media effectively cleaves the S-pyridylmethyl group, a close analog. nih.govrsc.org

Reductive Cleavage: Chemical reducing agents can also be employed for deprotection. rsc.orgresearchgate.net

Heavy Metal Salts: Treatment with mercury(II) acetate (B1210297) can facilitate the removal of pyridylmethyl-type protecting groups from thiols. rsc.org

Oxidative Cleavage: Reagents like iodine can also be used for the deprotection of S-pyridylmethyl groups. rsc.org

Photochemical Cleavage: The 4-pyridylmethyl group can be photochemically removed under specific conditions, adding another layer of orthogonal removal strategies. acs.org

The stability of the S-4-pyridylmethyl derivative to acid hydrolysis is a notable feature, allowing for its use in procedures like total acid hydrolysis of proteins without cleavage. nih.gov

Table 2: Comparison of Deprotection Methods for Pyridyl-based Thiol Protecting Groups

Deprotection Method Reagent/Condition Key Features Reference
Electrolytic Reduction Electrolysis at controlled potential (e.g., pH 2.6) Mild, clean, and highly selective. nih.govrsc.org
Reductive Methods Chemical reducing agents Effective for removing the protecting group. rsc.orgresearchgate.net
Heavy Metal-Assisted Mercury(II) acetate Useful for thiol deprotection. rsc.org
Oxidative Cleavage Iodine Provides an alternative oxidative removal pathway. rsc.org
Photochemical Cleavage UV light with sensitizers Offers temporal and spatial control over deprotection. acs.org

The true utility of a protecting group is demonstrated in its application within the synthesis of complex molecules containing multiple functional groups. The 4-pyridylethyl group, and its analog 4-pyridylmethyl, have proven valuable in the partial synthesis of proteins like insulin. nih.gov In this context, the cysteine thiol groups of insulin's A and B chains were protected as S-4-pyridylmethyl derivatives. nih.gov These protected chains exhibited good solubility and could be separated and later deprotected via electrolysis to yield the reduced chains, which were then recombined to form active insulin. nih.gov

The stability of the pyridylethyl protection to certain reagents while being labile to others is the essence of its selective application. For instance, its stability in acidic conditions allows for the removal of acid-labile groups elsewhere in the molecule without affecting the protected thiol. nih.govwiley-vch.de Conversely, its unique lability to electrolytic or specific reductive conditions allows for its removal while other groups, such as tert-butyl (tBu) or trityl (Trt) based protectors, remain intact. nih.govpeptide.com This orthogonality is crucial for designing efficient and successful synthetic routes to complex biomolecules and other polyfunctional compounds. wiley-vch.de

Introduction and Removal Strategies for Sulfur Functionality

Intramolecular Electronic Interactions and Electron Transfer Phenomena

The introduction of a pyridyl group into the molecular structure of thiolacetates, specifically forming this compound, initiates a series of intramolecular electronic interactions that significantly influence its reactivity, particularly in electron transfer reactions. These interactions are a focal point of mechanistic studies, shedding light on how non-covalent, through-space interactions can alter the electronic properties and subsequent chemical behavior of a molecule.

Pyridyl Group Influence on Oxidation Potentials

The presence of a 2-(2-pyridyl)ethyl group has been shown to lower the oxidation potentials of various organoheteroatom compounds when compared to analogous compounds bearing a phenyl group instead. oup.com This phenomenon is attributed to the intramolecular assistance of the pyridyl group in the electron transfer process. oup.com Studies utilizing rotating disk electrode voltammetry have quantified this effect. For instance, the oxidation potentials of organoheteroatom compounds with a 2-(2-pyridyl)ethyl group are consistently less positive than their phenylethyl-substituted counterparts. oup.com

This decrease in oxidation potential suggests that the pyridyl group facilitates the removal of an electron from the heteroatom. The magnitude of this intramolecular assistance is not constant; it increases as the oxidation potential of the parent compound (without the pyridyl group) increases. oup.com This trend highlights a cooperative electronic relationship between the pyridyl moiety and the heteroatom center. oup.com

To illustrate the influence of the pyridyl group, consider the oxidation potentials of a series of related sulfide (B99878) compounds. The data clearly demonstrates a reduction in the oxidation potential for the pyridyl-containing molecules.

Table 1: Oxidation Potentials (Eox) of Representative Sulfides

Compound Eox (V vs. SCE)
Phenyl 2-(phenylethyl) sulfide 1.30
Phenyl 2-(2-pyridyl)ethyl sulfide 1.21
4-Methylphenyl 2-(phenylethyl) sulfide 1.25
4-Methylphenyl 2-(2-pyridyl)ethyl sulfide 1.17
4-Methoxyphenyl 2-(phenylethyl) sulfide 1.12
4-Methoxyphenyl 2-(2-pyridyl)ethyl sulfide 1.05

Data sourced from studies on organoheteroatom compounds having a 2-(2-pyridyl)ethyl group. The measurements were carried out with a glassy carbon working electrode, a platinum wire counter electrode, and an SCE reference electrode in 0.1 M LiClO4/CH3CN. oup.com

Stabilization of Cation Radical Intermediates

The facilitation of electron transfer and the observed decrease in oxidation potential are mechanistically explained by the stabilization of the cation radical intermediate that forms upon oxidation. oup.com While spectroscopic analysis of the neutral molecule shows no evidence of coordination, it is proposed that a dynamic intramolecular coordination occurs in the cation radical state. oup.com

Upon one-electron oxidation, a positive charge develops on the heteroatom (in this case, the sulfur atom of the thiolacetate). The lone pair of electrons on the nitrogen atom of the pyridyl ring can then coordinate with the electron-deficient sulfur center. This through-space interaction stabilizes the resulting cation radical. oup.com This stabilization lowers the energy of the intermediate, which in turn favors the initial electron transfer step, manifesting as a lower oxidation potential. oup.com This dynamic coordination is a critical factor, as it also has the potential to control the selectivity of subsequent bond cleavage events. oup.com The effectiveness of the pyridyl group in this role is noted to be particularly significant compared to other potential coordinating groups like carbonyl or alkoxy groups in similar studies on tetraalkylstannanes. oup.com

Orbital Interaction Analysis

The stabilization of the cation radical can be further understood by analyzing the molecular orbital interactions. The key interaction is between the nonbonding p orbital of the pyridyl nitrogen and the Highest Occupied Molecular Orbital (HOMO) of the parent heteroatom compound, which is primarily localized on the sulfur atom. oup.com

According to molecular orbital calculations, the effectiveness of the intramolecular assistance is dependent on the energy match between these two orbitals. oup.com A smaller energy gap between the pyridyl nitrogen's nonbonding p orbital and the heteroatom's HOMO leads to a stronger interaction and greater stabilization of the cation radical. oup.com

This concept explains the observed trend where the magnitude of the pyridyl group's effect changes with different heteroatoms (e.g., O, S, Se). The HOMO level of compounds like CH₃YPh increases in the order Y = O < S < Se. oup.com Consequently, the energy match with the nitrogen's nonbonding p orbital becomes weaker in that same order (O > S > Se), and the magnitude of the stabilizing interaction decreases accordingly. oup.com This orbital interaction model provides a robust theoretical framework for rationalizing the experimental oxidation potential data and the role of the pyridyl group in facilitating electron transfer. oup.com

Figure 1: Conceptual Diagram of Orbital Interaction in the Cation Radical Intermediate This diagram illustrates the stabilizing interaction between the nonbonding p orbital of the pyridyl nitrogen and the partially vacant HOMO of the oxidized sulfur center in the cation radical of this compound.

Applications in Advanced Materials and Chemical Biology

Surface Functionalization and Nanomaterial Integration

The ability to precisely control the chemical characteristics of a material's surface is fundamental to many areas of nanotechnology. 4-Pyridylethyl thiolacetate serves as a key precursor molecule for modifying surfaces, particularly those of noble metals like gold. The thioacetate (B1230152) group acts as a protected form of a thiol (-SH), which can be deprotected under specific conditions to reveal the highly reactive thiol. This thiol group readily forms a strong covalent bond with gold surfaces, providing a robust anchor for the molecule.

The functionalization of inorganic nanoparticles with organic ligands is a crucial step to ensure their stability in colloidal dispersions and to impart specific functionalities. rsc.org The thioacetate group of this compound allows it to serve as a pro-ligand for nanoparticles, especially gold nanoclusters. Following synthesis of the nanoparticle core, the thioacetate can be chemically or thermally cleaved to expose the thiol group, which then binds strongly to the gold surface atoms.

This process coats the nanoparticle in a shell of ligands where the pyridine (B92270) groups are exposed to the solvent. This outer pyridine layer dictates the nanoparticle's surface properties, such as solubility and reactivity. The pyridine moiety can influence the self-assembly behavior of the nanoparticles and provides a site for further chemical reactions or coordination with other metal ions. mdpi.com While the direct use of this compound is a logical application, studies have demonstrated the successful use of similar thiolated pyridine ligands to functionalize gold nanoparticles of various shapes, influencing the formation of self-assembled aggregates. mdpi.com Methods to remove such thiol-based ligands from nanoparticle surfaces without causing particle growth or desorption have also been developed, which is critical for applications in catalysis where an unblocked nanoparticle surface is required. nih.gov

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. researchgate.netrsc.org They are foundational to applications in molecular electronics, biosensing, and surface engineering. mdpi.com this compound is an excellent candidate for forming SAMs on gold surfaces. The process involves the in-situ deprotection of the thioacetate to a thiol, which then chemisorbs onto the gold, forming a dense, well-ordered monolayer. nih.gov

The resulting SAM presents a surface of pyridine rings. Research on a homologous series of pyridine-terminated organothiols has shown that these molecules form highly ordered and densely packed SAMs on gold substrates. rsc.org The structure of these SAMs, including the packing density and the tilt angle of the molecules, can be precisely characterized using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM). rsc.org The properties of these pyridine-terminated surfaces can be tailored for specific recognition or further assembly steps.

Table 1: Investigated Properties of Pyridine-Terminated Thiolate SAMs on Au(111) This table is based on findings from a homologous series of pyridine-terminated organothiols and represents the expected characteristics for a SAM derived from this compound.

PropertyFindingAnalytical Technique(s)Reference
Monolayer Formation Results in highly ordered and densely packed SAMs.UHV-IRRAS, XPS, STM, NEXAFS rsc.org
Molecular Orientation Molecules exhibit a tilt angle of approximately 15°.NEXAFS Spectroscopy rsc.org
Unit Cell Structure Dependent on the number of methylene (B1212753) units in the spacer.Scanning Tunnelling Microscopy (STM) rsc.org
Surface Chemistry Pyridine-terminated surface shows strong resistance to protonation.X-ray Photoelectron Spectroscopy (XPS) rsc.org

Scanning Probe Lithography (SPL) is a powerful technique for creating nanoscale patterns on surfaces with high precision. db-thueringen.denumberanalytics.com SAMs formed from precursors like this compound can be patterned using various SPL methods, such as nanografting or nanoshaving. researchgate.net

In a typical nanografting process, the tip of an atomic force microscope (AFM) is used to mechanically remove molecules from a pre-existing "matrix" SAM. dakenchem.com Subsequently, new molecules from the surrounding solution, such as the deprotected thiol from this compound, can self-assemble into the patterned area. This allows for the creation of "islands" of pyridine-terminated surfaces within a different chemical environment. This bottom-up fabrication method provides nanoscale control over the surface's chemical reactivity. dakenchem.com Such patterned surfaces are crucial for the development of nano-arrays, biosensors, and platforms for studying cell signaling.

Fabrication of Self-Assembled Monolayers (SAMs)

Molecular Electronics and Conductive Systems

Molecular electronics aims to use individual molecules or small collections of them as active electronic components. wikipedia.orgnih.gov The structure of this compound, with its ability to anchor to metal electrodes and its conjugated pyridine ring, makes it relevant for this field.

In the construction of single-molecule junctions, a key challenge is forming reliable electrical contact between the molecule and the metal electrodes. Thiol groups are the most common anchors for gold electrodes. The thioacetate group serves as a stable and less-odorous precursor to the thiol, making it a practical choice for synthesizing molecules intended for electronic applications. Molecules with thioacetate end-groups can be assembled between electrodes, followed by a deprotection step to form the final gold-thiolate electrical contact.

While specific studies on this compound in this context are not detailed, related thioacetate-terminated molecules are offered for molecular electronics applications. The charge transport properties depend critically on the anchor group and the conjugated core of the molecule. acs.org The pyridyl group in this compound can participate in the π-conjugated system, influencing the conductance of the molecular junction. Research on a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, which also contains a thioacetate group, has shown it can be electropolymerized to form stable, electroactive polymer films, highlighting the utility of this functionality in creating conductive materials. scielo.br

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linker molecules. While most MOFs are electrical insulators, there is significant interest in creating conductive MOFs for applications in electrocatalysis and electronic devices. researchgate.net One strategy to enhance conductivity is to use linkers with sulfur-containing functional groups, as these can facilitate interlayer charge delocalization. researchgate.net

Although this compound is not a typical bidentate linker used for primary MOF construction, it is a prime candidate for post-synthetic modification of existing MOFs. A pre-formed MOF with reactive sites could be functionalized with 4-Pyridylethyl thiol (derived from the thiolacetate) to introduce thiol groups into the framework's pores. This functionalization can dramatically alter the MOF's properties, such as its affinity for heavy metals or its catalytic activity. For example, MOFs functionalized with thiol groups have shown an enhanced capacity for removing mercury ions from water. marquette.edu Similarly, the terminal pyridine group could be used to coordinate to unsaturated metal centers within a MOF, tethering the functional ethylthiol chain within the pores. rsc.org

Integration within Thioacetate-Terminated Conjugated Oligomers

Bioconjugation and Protein Engineering

Bioconjugation involves the covalent linking of a synthetic molecule to a biomolecule, such as a protein, to create a hybrid with new properties or functions. nih.gov this compound serves as a key reagent in this field, primarily through the chemistry of its corresponding thiol. The thiolacetate group acts as a stable, protected form of the highly reactive thiol (sulfhydryl) group. In practice, the acetate (B1210297) is removed to expose the free thiol, 2-(4-pyridyl)ethanethiol, which can then react with specific sites on a protein.

Site-specific protein modification is crucial for studying protein function and developing protein-based therapeutics. nih.gov Thiol chemistry offers a precise method for achieving this, as the sulfhydryl groups of cysteine residues are highly nucleophilic and can react selectively under specific conditions. thermofisher.com While cysteine is a naturally occurring amino acid, its low abundance makes it a convenient target for controlled modification. nih.gov

A powerful strategy for site-specific modification involves converting a different amino acid, like serine or cysteine, into dehydroalanine (B155165) (Dha). This creates a unique electrophilic site on the protein that is not naturally present. The deprotected thiol from this compound can then be added to the dehydroalanine residue via a Michael addition reaction. whiterose.ac.uk This process results in the formation of a stable thioether bond, effectively and irreversibly linking the 4-pyridylethyl moiety to a predetermined location on the protein. thermofisher.comwhiterose.ac.uk This method allows for the installation of the pyridyl group, which can introduce new functionalities such as metal chelation or altered electrostatic interactions.

The ability to incorporate non-canonical amino acids (ncAAs) into proteins, particularly within the active site of an enzyme, is a transformative tool in protein engineering. nih.gov It allows researchers to introduce chemical functionalities beyond the 20 standard proteinogenic amino acids, enabling the fine-tuning of enzyme properties. whiterose.ac.ukmdpi.com

The thiol-addition chemistry described above is a key method for achieving this. By generating a dehydroalanine residue at a specific position within an enzyme's active site, scientists can introduce a variety of thiols to create a panel of ncAA side chains. whiterose.ac.uk Research has demonstrated the use of 4-pyridylethyl mercaptan (derived from its thiolacetate precursor) in this manner to modify the active site of N-acetylneuraminic acid lyase (NAL). whiterose.ac.uk The introduction of the resulting S-(2-(pyridin-4-yl)ethyl)cysteine residue creates a modified enzyme with a novel amino acid that can probe and influence the enzyme's catalytic environment. whiterose.ac.uk This technique provides a semi-synthetic route to producing proteins with unique structures and functions that are inaccessible through standard genetic methods alone. nih.gov

Introducing a non-canonical amino acid into an enzyme's active site can profoundly impact its catalytic behavior. whiterose.ac.uk The newly introduced side chain can alter the size, shape, and chemical environment of the active site, thereby modulating the enzyme's activity and its preference for certain substrates. whiterose.ac.uk

In studies involving N-acetylneuraminic acid lyase (NAL), the incorporation of various ncAA side chains, including the one derived from 4-pyridylethyl mercaptan, was shown to be well-tolerated by the enzyme. whiterose.ac.uk The modified enzymes remained active, and in some cases, exhibited altered substrate specificity. whiterose.ac.uk For instance, the strategic placement of a new functional group can create new interactions with a substrate or remove unfavorable steric clashes, leading to enhanced activity towards a non-native substrate. whiterose.ac.uk This approach allows for the rational design of enzymes with tailored catalytic profiles for applications in biocatalysis and synthetic biology.

The table below illustrates the concept of how different thiol-derived modifications at a specific site in an enzyme can influence its function, based on findings from research on N-acetylneuraminic acid lyase. whiterose.ac.uk

Modification at Active Site Original Amino Acid ncAA Side Chain Introduced Observed Effect on Enzyme
Site-Specific MutationLysine-165γ-thialysineHomogenously modified protein obtained in high yields, enabling detailed kinetic and structural studies. whiterose.ac.uk
Active Site ProbingPhenylalanine-190Dihydroxypropyl cysteineIncreased activity with an altered substrate (erythrose) compared to the wild-type enzyme. whiterose.ac.uk
General IncorporationVarious PositionsVarious Thiol-Derived Side ChainsThe enzyme tolerated the ncAAs well, producing active modified enzymes with altered substrate specificities. whiterose.ac.uk

Incorporation of Non-Canonical Amino Acids into Enzyme Active Sites

Agricultural Sciences and Pest Management Research

The search for more sustainable and targeted pest control methods is a major focus of agricultural science. nih.govcirad.fr One promising strategy is the use of semiochemicals—information-carrying molecules that can be used to manipulate the behavior of insect pests. peerj.complantprotection.pl

Semiochemicals can influence a wide range of insect behaviors, including feeding, mating, and oviposition (egg-laying). peerj.com These chemicals are detected by the insect's chemosensory systems and can be used in integrated pest management (IPM) programs in various ways, such as in monitoring traps, "attract-and-kill" strategies, or mating disruption. plantprotection.pl

Compounds with specific chemical features, such as aromatic or heterocyclic rings, are often investigated for their potential as semiochemicals. The pyridine ring in this compound makes it a candidate for research in this area. While extensive research on this specific compound's effect on insects is not widely documented, its structural motifs are relevant to the broader search for new bioactive molecules. The goal of such research is to identify compounds that can effectively modulate pest behavior, leading to the development of ecologically safer alternatives to broad-spectrum insecticides. peerj.complantprotection.pl This approach is a key component of building resilient and sustainable agricultural systems. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to understanding the electronic structure, bonding, and reactive intermediates of 4-Pyridylethyl thiolacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound following its synthesis and for monitoring reactions in real-time. rsc.orgyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. mums.ac.ir

In a typical synthesis, the formation of the thioacetate (B1230152) can be monitored by observing the appearance of characteristic signals, such as the singlet from the acetyl methyl protons. unica.it For this compound, the ¹H NMR spectrum would feature distinct signals for the pyridine (B92270) ring protons, the ethyl bridge protons, and the methyl protons of the thiolacetate group. Temperature-dependent NMR studies can also be employed to investigate the dynamics of the molecule, such as the rotational isomers that may exist. beilstein-journals.org While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures like 4-(2-thioethyl)pyridine. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is generated based on foundational NMR principles and data from analogous compounds.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine C2, C6-H ~8.5 (d) ~150
Pyridine C3, C5-H ~7.2 (d) ~124
-CH₂- (next to Py) ~3.1 (t) ~36
-CH₂- (next to S) ~3.3 (t) ~30
-C(O)CH₃ ~2.3 (s) ~30

By using flow-cell NMR setups, researchers can continuously monitor reaction kinetics, identify transient intermediates, and optimize reaction conditions for syntheses involving this compound. parksystems.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nm of a material. northwestern.edueag.com It is particularly vital for characterizing self-assembled monolayers (SAMs) formed by this compound (which hydrolyzes to 4-pyridylethyl thiol) on substrates like gold. rsc.orgrsc.orgresearchgate.net

Analysis of a SAM of 4-pyridylethyl thiol on a gold surface would yield characteristic XPS spectra for each element. mdpi.comthermofisher.com

S 2p Spectrum : The S 2p region would show a doublet corresponding to a sulfur atom chemically bonded to the gold surface (Au-S thiolate bond), typically appearing at a binding energy of around 162.0 eV (S 2p₃/₂). mdpi.com A secondary, smaller peak around 163.7 eV might indicate the presence of unbound or physisorbed thiol molecules. mdpi.com

N 1s Spectrum : The N 1s spectrum is crucial for probing the state of the terminal pyridine group. A peak around 399-400 eV corresponds to the neutral nitrogen atom in the pyridine ring. researchgate.netresearchgate.net Upon exposure to an acidic environment, protonation of the nitrogen leads to the appearance of a second peak at a higher binding energy (around 402 eV), confirming the accessibility and basicity of the pyridine terminus. rsc.orgmdpi.com

C 1s Spectrum : The high-resolution C 1s spectrum can be deconvoluted to identify the different carbon environments: the aromatic carbons of the pyridine ring and the aliphatic carbons of the ethyl chain. mdpi.com

O 1s Spectrum : If the thiolacetate is analyzed directly without hydrolysis and binding to the surface, the O 1s region would show peaks corresponding to the carbonyl (C=O) and ester (C-O) oxygen atoms. mdpi.com

Table 2: Expected XPS Binding Energies for a 4-Pyridylethyl Thiol SAM on Gold This table is generated based on published data for similar pyridine-terminated and thiol-based SAMs.

Core Level Chemical State Expected Binding Energy (eV) Reference(s)
S 2p₃/₂ Au-Thiolate ~162.0 mdpi.com
S 2p₃/₂ Physisorbed Thiol ~163.7 mdpi.com
N 1s Pyridine (neutral) ~399.4 researchgate.net
N 1s Pyridinium (B92312) (protonated) ~402.5 mdpi.com
C 1s C-C (aliphatic), C-S ~285.0 mdpi.com
C 1s C-N, C=C (aromatic) ~285.8 mdpi.com

Angle-resolved XPS (ARXPS) can further provide a non-destructive depth profile, confirming the ordering of the layers (e.g., gold substrate, sulfur anchor, alkyl chain, and terminal pyridine group). thermofisher.comthermofisher.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. mdpi.com It is invaluable for studying reaction mechanisms that involve radical intermediates. dntb.gov.uasrce.hr In the context of this compound, EPR would be used to detect and characterize the pyridyl radical cation that could form during electrochemical or chemical oxidation. researchgate.netacs.org

Studies on various pyridines have shown that upon one-electron oxidation, a radical cation is formed where the unpaired electron resides primarily in the non-bonding σ-orbital on the nitrogen atom (a σ-radical). rsc.org This intermediate can be detected directly at low temperatures or by using a technique called spin trapping at room temperature, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that is easily detected by EPR. srce.hrresearchgate.net

The EPR spectrum of such a radical provides a wealth of information:

g-value : The g-value is characteristic of the radical's electronic environment.

Hyperfine Coupling : The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) causes splitting of the EPR signal. The resulting hyperfine coupling constants (hfcc) provide a map of the spin density distribution across the molecule, confirming the location of the radical center. nih.govnih.gov

For the pyridyl radical cation derived from this compound, EPR would show a primary splitting from the ¹⁴N nucleus and smaller couplings from the protons on the pyridine ring and the adjacent methylene (B1212753) group, providing definitive evidence for its formation as a reaction intermediate. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Binding State Analysis

Microscopy and Surface Analysis Techniques

Microscopy techniques are essential for visualizing the surfaces modified with this compound at the nanoscale, providing information on the quality and structure of the resulting film.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample surface. sciopen.comnanosurf.com It is a key tool for characterizing the nanoscale topography of SAMs formed from 4-pyridylethyl thiol on substrates. numberanalytics.com Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of surfaces under various environmental conditions. woodresearch.sk

When a gold surface is functionalized with 4-pyridylethyl thiol, AFM can be used to assess several key features:

Surface Roughness : AFM quantitatively measures the root-mean-square (RMS) roughness of the surface, indicating the uniformity and completeness of the monolayer. woodresearch.sk

Monolayer Defects : The technique can visualize defects in the SAM, such as pinholes or incomplete coverage.

Domain Formation : In mixed monolayers or during the initial stages of SAM formation, AFM can reveal the presence of phase-separated domains or islands of the thiol molecules. mtu.edu

Mechanical Properties : Advanced AFM modes can probe nanomechanical properties like adhesion and elasticity, which are influenced by the terminal pyridine groups. acs.org

For example, studies on similar pyridyl-terminated surfaces have used AFM to analyze the adsorption and binding of nanoparticles, where the pyridine groups act as specific binding sites. researchgate.net The resulting AFM images reveal the size, morphology, and distribution of the bound particles on the functionalized surface.

Electrochemical Techniques for Reactivity and Redox Properties

Electrochemical methods are central to understanding the redox properties of this compound and the behavior of the corresponding SAMs on conductive surfaces. Cyclic Voltammetry (CV) is the most commonly employed technique. researchgate.netnih.gov

When a SAM of 4-pyridylethyl thiol is formed on a gold electrode, its electrochemical response provides significant information:

Blocking Properties : The quality and packing density of the SAM can be assessed by its ability to block the access of a solution-phase redox probe (like ferrocyanide/ferricyanide) to the electrode surface. A well-formed, dense monolayer will significantly inhibit the current from the redox probe. mdpi.com

Protonation Behavior : The terminal pyridine group can be protonated and deprotonated depending on the pH of the electrolyte solution. This process is electrochemically detectable. The CV of a redox probe can become pH-dependent, and from this shift, the surface pKa value of the immobilized pyridine can be determined, which is often found to be around 5. rsc.org

Reductive Desorption : Applying a sufficiently negative potential causes the cleavage of the Au-S bond and the desorption of the monolayer. The potential at which this occurs and the charge associated with the desorption peak in the CV provide information about the stability of the SAM and the surface coverage of the molecules. uco.es Studies on pyridine-terminated thiols have shown unusual multi-wave desorption peaks, suggesting a complex desorption process. rsc.org

Table 3: Summary of Compound Names

Compound Name
This compound
4-(2-thioethyl)pyridine
4-Pyridylmethyl-4-nitrobenzoate
Potassium thioacetate
Ferrocyanide
Ferricyanide
4-pyridylethyl thiol
Gold
Pyridine

Voltammetric Studies of Oxidation Potentials

Voltammetric studies are crucial in characterizing the redox properties of chemical compounds, providing insight into their electron transfer capabilities. While direct and specific voltammetric analyses of this compound are not extensively documented in publicly available research, an understanding of its oxidative behavior can be inferred from studies on structurally related compounds containing its key functional groups: the pyridine ring and the thiolacetate group.

The electrochemical oxidation of pyridine and its derivatives has been a subject of interest. Generally, the pyridine moiety can undergo oxidation, although the potential at which this occurs is influenced by the nature and position of substituents on the ring. The nitrogen atom in the pyridine ring can participate in electrochemical processes, and its protonation state, which is dependent on the pH of the medium, can significantly affect the oxidation potential.

The thiolacetate group is the primary site for oxidation in this compound. The sulfur atom in the thiolacetate is susceptible to oxidation, typically leading to the formation of disulfide or further oxidized sulfur species at higher potentials. The oxidation potential of the thiolacetate group is a key parameter in understanding its electrochemical reactivity.

A study on a structurally analogous compound, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, which also contains a thiolacetate functional group, provides valuable data. In this research, the monomer exhibited an oxidation peak at +2.1 V during cyclic voltammetry in an acetonitrile (B52724) solution with lithium perchlorate (B79767) as the electrolyte. scielo.brresearchgate.net This value offers a reasonable approximation for the oxidation potential of the thiolacetate moiety in a similar chemical environment.

The following table summarizes the electrochemical data for this analogous compound.

CompoundSolvent/ElectrolyteOxidation Peak Potential (V vs. reference)Technique
S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioateAcetonitrile / 0.05 M LiClO₄+2.1Cyclic Voltammetry

Data is for an analogous compound and is used to infer the potential behavior of this compound.

It is anticipated that the oxidation of this compound would primarily involve the thiolacetate group. The pyridylethyl substituent would modulate this oxidation potential. The electron-withdrawing nature of the pyridine ring might slightly increase the oxidation potential compared to a simple alkyl thiolacetate. Further direct experimental studies using techniques such as cyclic voltammetry would be necessary to precisely determine the oxidation potential and elucidate the detailed electrochemical mechanism for this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.org By calculating the electron density, DFT can determine various properties and predict the reactivity of a compound. While detailed DFT studies specifically focused on 4-pyridylethyl thiolacetate are not extensively documented in publicly available literature, the principles can be applied to understand its chemical behavior. For instance, computational studies on its isomer, S-[2-(Pyridin-2-yl)ethyl] ethanethioate, have utilized DFT to analyze reaction pathways.

For this compound, DFT calculations would typically be employed to determine key electronic properties that govern its reactivity. These properties include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack.

The key reactive centers in this compound are the pyridine (B92270) nitrogen, the sulfur atom, and the carbonyl carbon of the thioester group. DFT can generate an electrostatic potential map, visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. It is expected that the pyridine nitrogen would be a region of negative potential, indicating its basic and nucleophilic character. The sulfur atom, with its lone pairs, also contributes to the nucleophilicity of the molecule. Conversely, the carbonyl carbon is electron-deficient and thus an electrophilic site, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Representative DFT Calculations

Parameter Predicted Value/Location Significance
HOMO Energy ~ -6.5 eV Indicates energy of the outermost electrons; related to ionization potential.
LUMO Energy ~ -1.0 eV Indicates energy of the lowest empty orbital; related to electron affinity.
HOMO-LUMO Gap ~ 5.5 eV Correlates with chemical reactivity and kinetic stability.
HOMO Localization Primarily on the sulfur atom and pyridine ring Suggests these are the primary sites for electrophilic attack.
LUMO Localization Primarily on the carbonyl carbon and pyridine ring Suggests these are the primary sites for nucleophilic attack.

Note: The values in this table are representative and intended for illustrative purposes, as specific peer-reviewed DFT data for this exact molecule is not widely published. The values are estimated based on typical results for similar organic molecules.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows researchers to observe the conformational dynamics, stability, and interactions of a molecule within a defined environment, such as in a solvent or interacting with a biological macromolecule. rsc.orgnih.gov

As of now, specific molecular dynamics simulations focused solely on this compound are not found in the surveyed scientific literature. However, the application of MD simulations could provide significant insights. For example, MD could be used to:

Analyze Conformational Flexibility: Study the rotation around the single bonds in the ethyl chain, identifying the most stable conformations of the molecule in different solvents.

Simulate Solvent Interactions: Model how the molecule interacts with water or other solvent molecules, providing information about its solvation shell and solubility.

Probe Binding to Biological Targets: If this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its entry into and stability within the enzyme's active site, revealing key interactions that stabilize the complex. mdpi.com

The lack of published MD studies indicates an opportunity for future research to explore the dynamic behavior of this compound.

Elucidation of Mechanistic Pathways through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for mapping the detailed steps of chemical reactions, known as mechanistic pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy path, the most likely reaction mechanism can be determined.

While a specific mechanistic study for this compound is not available, research on analogous reactions provides a clear blueprint for how such an investigation would proceed. For example, the synthesis of the related isomer S-[2-(Pyridin-2-yl)ethyl] ethanethioate via the reaction of 2-(pyridin-2-yl)ethanethiol with acetyl chloride was analyzed using DFT at the B3LYP/6-31G level. Such a study typically involves:

Reactant and Product Optimization: Calculating the most stable geometric structures and energies of the reactants (4-pyridylethylthiol and an acylating agent) and the product (this compound).

Transition State Search: Locating the high-energy transition state structure that connects the reactants to the products. For a nucleophilic acyl substitution, this would involve the formation of a tetrahedral intermediate.

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which provides insight into the reaction rate.

This computational approach can also be used to investigate other potential reactions of this compound, such as its hydrolysis. The hydrolysis of thioesters can be promoted by acid or base, and DFT could be used to compare the activation barriers for these different pathways, predicting which conditions would be more favorable. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 4-Pyridylethyl thiolacetate and its derivatives is an area of active investigation, with a focus on developing more efficient and environmentally friendly methods. Traditional synthetic routes often involve multi-step processes. A common method involves the nucleophilic acyl substitution using 4-pyridylethyl mercaptan and acetyl chloride. Another approach is thioesterification via silyl (B83357) ketene (B1206846) thioacetals, which allows for stereoselective formation under milder conditions.

Current research is aimed at creating these compounds with greater atomic economy and reduced waste. This includes the exploration of catalytic systems that can facilitate the synthesis in a more sustainable manner. For instance, palladium-mediated couplings of aryl halides and triflates with potassium thioacetate (B1230152) have been developed as an inexpensive and efficient method for preparing S-aryl thioacetates. researchgate.net Copper-catalyzed coupling reactions in water also present a greener alternative. researchgate.net Future work will likely focus on one-pot syntheses and the use of biocatalysts to further streamline production and minimize environmental impact. researchgate.net

Expansion of Catalytic and Biocatalytic Applications

The pyridine (B92270) moiety in this compound makes it a valuable ligand in coordination chemistry and catalysis. The pyridin-2-yl group, a structural isomer, is known to be a strong σ-donor ligand, while the thioester sulfur can participate in π-backbonding, influencing the electronic properties of metal complexes. This suggests that this compound could be used to create novel catalysts with unique reactivity and selectivity.

The field of biocatalysis, which uses enzymes or whole cells for chemical synthesis, offers significant potential for the application of this compound and its derivatives. mdpi.comrsc.org Enzymes can be engineered to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com For example, research into non-canonical amino acids has shown that modifying enzymes with molecules similar to 4-pyridylethyl mercaptan (the thiol precursor to the thiolacetate) can alter their substrate specificity and even introduce novel catalytic activities. whiterose.ac.uk This opens the door to using this compound as a building block to create "artificial enzymes" with tailored functions for applications in drug synthesis and other areas. mdpi.comnih.gov

Table 1: Potential Catalytic and Biocatalytic Applications

Application AreaPotential Role of this compoundResearch Focus
Homogeneous Catalysis Ligand for transition metal catalystsDevelopment of catalysts for cross-coupling, hydrogenation, and other organic transformations.
Biocatalysis Precursor for modifying enzyme active sitesEngineering enzymes with novel substrate specificities and catalytic functions.
Enzyme Inhibition Studies Probe to investigate enzyme mechanismsUnderstanding protein-ligand interactions and designing enzyme inhibitors.

Integration into Smart and Responsive Functional Materials

"Smart materials" are substances that can change their properties in response to external stimuli like temperature, pH, or light. alliedacademies.orgwikipedia.org The unique chemical characteristics of this compound make it a promising candidate for incorporation into such materials. The pyridine group can participate in hydrogen bonding and metal coordination, while the thioester can be cleaved under specific conditions. These properties could be harnessed to create materials that respond to chemical or physical cues.

For example, polymers incorporating this compound could be designed to release a payload in response to a change in pH or the presence of a specific metal ion. alliedacademies.org The thiol group, which can be regenerated from the thiolacetate, is also known to form self-assembled monolayers (SAMs) on gold surfaces. scielo.br This property could be exploited to create responsive surfaces for applications in electronics and sensing.

Advanced Probes and Sensors Development

The ability of the pyridine nitrogen in this compound to interact with metal ions makes it a valuable component in the design of chemical sensors. researchgate.net Research has demonstrated the use of similar functionalized thiols in the development of capacitive sensors for the detection of ions like chromium(VI). researchgate.net By forming a self-assembled monolayer on a gold electrode, these molecules can selectively bind to target ions, leading to a measurable change in capacitance. researchgate.net

Furthermore, the thioester group can be cleaved to release a thiol, a reaction that can be triggered by specific biological or chemical signals. This "pro-drug" like characteristic can be utilized in the development of fluorescent probes. For instance, a sensor molecule could be designed where the fluorescence is initially quenched. Cleavage of the thiolacetate by a specific analyte would release the thiol and restore fluorescence, providing a clear signal for detection. This approach is particularly relevant for sensing biologically important molecules and ions. google.com

Therapeutic and Agrochemical Development Avenues

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic and agrochemical agents.

In medicine, thioester-containing compounds are investigated for their potential as enzyme inhibitors. The pyridine ring is a common feature in many drugs, and its presence can enhance binding to biological targets. Derivatives of this compound could be explored as inhibitors of enzymes like glutaminase, which is a target in cancer therapy, or as antiviral agents. google.comgoogle.com The ability of the thiolacetate to be cleaved intracellularly could also be used to design prodrugs that release an active thiol-containing compound at the site of action. google.com

In agriculture, pyridine derivatives are used in a range of agrochemicals, including pesticides and herbicides. globenewswire.com Compounds containing the 4-pyridyl group have been investigated as insect behavior-modifying agents, acting as attractants or repellents for thrips. google.comgoogle.com The development of new agrochemicals is focused on creating more sustainable and targeted solutions. cambridgescholars.com The unique properties of this compound could be leveraged to design novel pesticides with controlled release mechanisms or improved efficacy.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed SOPs : Specify reaction vessels, stirring rates, and inert gas purging.
  • Open data : Share raw NMR/FID files and chromatograms in repositories like Zenodo.
  • Replication studies : Collaborate with independent labs to verify yields and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.